molecular formula C19H16ClNO4 B3589241 (4E)-3-(4-chlorophenyl)-4-(3-ethoxy-4-methoxybenzylidene)-1,2-oxazol-5(4H)-one

(4E)-3-(4-chlorophenyl)-4-(3-ethoxy-4-methoxybenzylidene)-1,2-oxazol-5(4H)-one

Cat. No.: B3589241
M. Wt: 357.8 g/mol
InChI Key: VVVJKRZOMSRYLO-XNTDXEJSSA-N
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Description

(4E)-3-(4-chlorophenyl)-4-(3-ethoxy-4-methoxybenzylidene)-1,2-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-(4-chlorophenyl)-4-(3-ethoxy-4-methoxybenzylidene)-1,2-oxazol-5(4H)-one typically involves the condensation of appropriate aldehydes and ketones with amino acids or their derivatives. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to maximize efficiency, reduce costs, and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and as a precursor for more complex molecules.

Biology

In biological research, the compound may be investigated for its interactions with enzymes and other biomolecules.

Medicine

The compound’s potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities, are of significant interest.

Industry

In industrial applications, the compound may be used in the development of new materials, coatings, or pharmaceuticals.

Mechanism of Action

The mechanism of action of (4E)-3-(4-chlorophenyl)-4-(3-ethoxy-4-methoxybenzylidene)-1,2-oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-3-(4-chlorophenyl)-4-(benzylidene)-1,2-oxazol-5(4H)-one
  • (4E)-3-(4-chlorophenyl)-4-(4-methoxybenzylidene)-1,2-oxazol-5(4H)-one

Uniqueness

The presence of the ethoxy and methoxy groups in (4E)-3-(4-chlorophenyl)-4-(3-ethoxy-4-methoxybenzylidene)-1,2-oxazol-5(4H)-one may confer unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

(4E)-3-(4-chlorophenyl)-4-[(3-ethoxy-4-methoxyphenyl)methylidene]-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-3-24-17-11-12(4-9-16(17)23-2)10-15-18(21-25-19(15)22)13-5-7-14(20)8-6-13/h4-11H,3H2,1-2H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVJKRZOMSRYLO-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=NOC2=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=NOC2=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4E)-3-(4-chlorophenyl)-4-(3-ethoxy-4-methoxybenzylidene)-1,2-oxazol-5(4H)-one
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(4E)-3-(4-chlorophenyl)-4-(3-ethoxy-4-methoxybenzylidene)-1,2-oxazol-5(4H)-one
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